molecular formula C11H9BrClNO B13636066 4-Bromo-1-chloro-6-methoxy-3-methyl-isoquinoline

4-Bromo-1-chloro-6-methoxy-3-methyl-isoquinoline

Cat. No.: B13636066
M. Wt: 286.55 g/mol
InChI Key: OFFWIQXRKQFJFQ-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-6-methoxy-3-methylisoquinoline is a heterocyclic aromatic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. The presence of bromine, chlorine, methoxy, and methyl groups on the isoquinoline ring makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-chloro-6-methoxy-3-methylisoquinoline typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a methoxy-methylisoquinoline precursor. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure selective substitution at the desired positions on the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-6-methoxy-3-methylisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-chloro-6-methoxy-3-methylisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound may have potential as a lead compound in drug discovery, particularly in the development of anti-cancer or anti-inflammatory agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-1-chloro-6-methoxy-3-methylisoquinoline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to bind selectively to certain biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-chloro-6-methoxyquinoline
  • 4-Bromo-6-chloro-8-methoxyquinoline
  • 7-Bromo-4-chloro-6-methylquinoline

Uniqueness

4-Bromo-1-chloro-6-methoxy-3-methylisoquinoline is unique due to the specific positions of the bromine, chlorine, methoxy, and methyl groups on the isoquinoline ring. This unique arrangement can result in different chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H9BrClNO

Molecular Weight

286.55 g/mol

IUPAC Name

4-bromo-1-chloro-6-methoxy-3-methylisoquinoline

InChI

InChI=1S/C11H9BrClNO/c1-6-10(12)9-5-7(15-2)3-4-8(9)11(13)14-6/h3-5H,1-2H3

InChI Key

OFFWIQXRKQFJFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)OC)C(=N1)Cl)Br

Origin of Product

United States

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